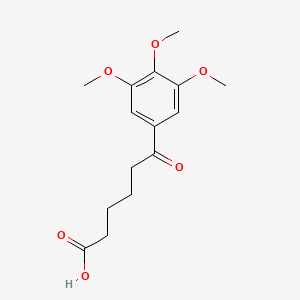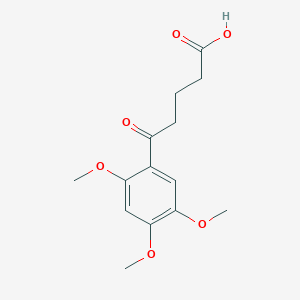
5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methylphenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It’s a white to off-white crystalline powder .
Synthesis Analysis
One common synthesis method uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-methylphenylboronic acid is C7H8BFO2 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
4-Fluoro-3-methylphenylboronic acid can be used as a reactant in various reactions such as preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, solvent-free catalytic C-H functionalization reactions, homocoupling reactions, and Suzuki-Miyaura cross-coupling and Heck reactions under air .Physical And Chemical Properties Analysis
The compound is a white to off-white crystalline powder . It has a molecular weight of 153.95 .Applications De Recherche Scientifique
Synthesis in Organic Chemistry
Role in Metabolism and Endocrine Function
In a study by Whitehead et al. (2021), compounds including 3-methyl-2-oxovaleric acid were identified as small molecule metabokines synthesized in browning adipocytes. These metabokines are secreted and play significant roles in systemic metabolism, suggesting a potential metabolic or endocrine-related application for 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid (Whitehead et al., 2021).
Antibacterial Applications
Fluoroquinolones, a class of antibacterial agents, often incorporate fluoro- and methyl-phenyl groups, similar to the one found in 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid. Kuramoto et al. (2003) showed that compounds with similar structures have potent antibacterial activities. This suggests a potential role for 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid in the development of new antibacterial drugs (Kuramoto et al., 2003).
Imaging and Radiopharmaceuticals
In the field of medical imaging and radiopharmaceuticals, similar fluorinated compounds are used. For example, Brier et al. (2022) discuss the use of a radiotracer targeting sphingosine-1-phosphate receptor, which includes a fluoro-phenyl group. This highlights the potential of 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid in the development of new imaging agents (Brier et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-8(6-13(16)17)5-12(15)10-3-4-11(14)9(2)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZWWZFHWWKNII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(C)CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301235607 |
Source


|
| Record name | 4-Fluoro-β,3-dimethyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
951885-13-5 |
Source


|
| Record name | 4-Fluoro-β,3-dimethyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-β,3-dimethyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

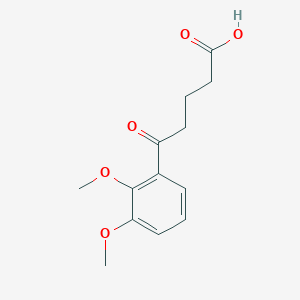
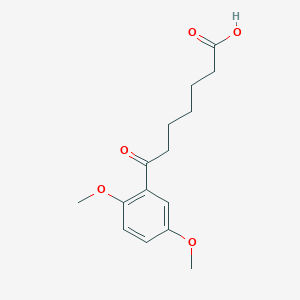
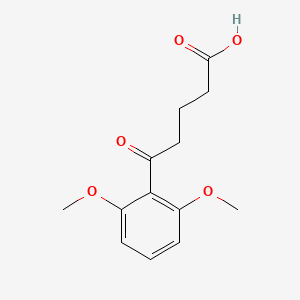
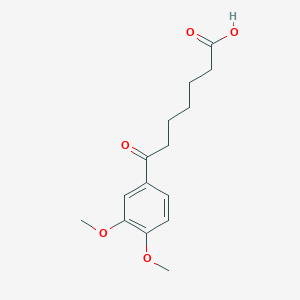


![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)
![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)
![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)



